molecular formula C11H8ClNO2 B8321999 3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole

3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole

Cat. No. B8321999
M. Wt: 221.64 g/mol
InChI Key: KZLNZAJOZPKUOU-UHFFFAOYSA-N
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Description

3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole is a useful research compound. Its molecular formula is C11H8ClNO2 and its molecular weight is 221.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole

Molecular Formula

C11H8ClNO2

Molecular Weight

221.64 g/mol

IUPAC Name

3-acetyl-6-chloro-1H-cyclohepta[b]pyrrol-2-one

InChI

InChI=1S/C11H8ClNO2/c1-6(14)10-8-4-2-7(12)3-5-9(8)13-11(10)15/h2-5H,1H3,(H,13,15)

InChI Key

KZLNZAJOZPKUOU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C2C=CC(=CC=C2NC1=O)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-[(4-Chloro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-1,3-butanedione (480 mg) was suspended in a solution of sodium ethoxide (prepared from 46 mg of sodium and 2 ml of anhydrous ethanol). The solution was heated at reflux for 3 hr. The reaction mixture was cooled and filtered. The filtrate was evaporated to dryness. The residue was dissolved in water. The solution was rendered acidic with 6 N aqueous HCl. The precipitate was collected and dried to give 3-acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole, nmr (DMSO-d6) δ2.55 (s, 3H), 7.3-7.95 (m, 3H), 8.9 (d, 1H). The latter compound (5.8 g) was added to a stirred solution of sodium hydride (77 mg, 50% suspension in mineral oil) and DMF (10 ml), the solution having been stirred at 25° C. for 30 min prior to the addition. Thereafter, ethyl bromoacetate (400 mg) was added to the mixture. The mixture was heated at 100°-105° C. for 1.5 hr, cooled, diluted with water and extracted with chloroform. The residue was purified by chromatography on silica gel using methylene chloride-ethyl acetate (9:1) as the eluant. The pure fractions were pooled to give 3-acetyl-6-chloro-1,2-dihydro-2-oxocyclohepta[b]pyrrole-1-acetic acid ethyl ester, nmr (CDCl3) δ1.3 (t, 3H), 2.7 (s, 3H), 4.2 (q, 2H), 4.85 (s, 2H), 7.6 (m, 4H).
Name
1-[(4-Chloro-7-oxo-1,3,5-cycloheptatrien-1-yl)amino]-1,3-butanedione
Quantity
480 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

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